![molecular formula C10H17NO B2424867 1-氮杂螺[3.7]十一烷-2-酮 CAS No. 1335042-58-4](/img/structure/B2424867.png)

1-氮杂螺[3.7]十一烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

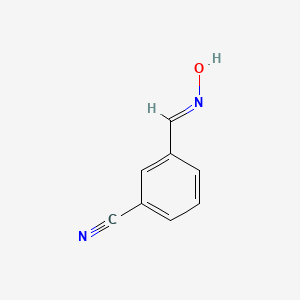

海洋天然产物和Psammaplysins

海洋天然产物,如psammaplysins,具有独特的1,6-二氧-2-氮杂螺环结构,已被发现具有显著的生物学特性。这些化合物主要来源于海绵,展现出一系列药理活性,包括抗疟疾、防污和抗氧化效果,突显了它们作为新型药物候选物的潜力 (Youssef & Shaala, 2022)。

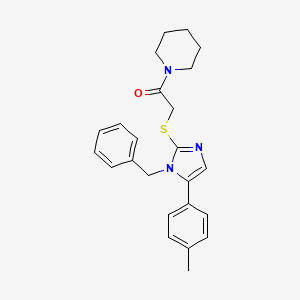

合成和抗惊厥特性

已合成并测试了1-氮杂螺[3.7]十一烷-2-酮的衍生物,发现一些化合物在癫痫动物模型中具有有效性。这表明它们有潜力应用于新型癫痫和相关神经疾病的治疗中 (Kamiński, Wiklik, & Obniska, 2014)。

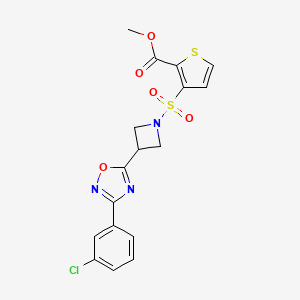

分子内偶联和δ-内酯形成

对2-氮杂螺[5.5]十一烷-1-酮的δ-内酯衍生物的合成技术进行研究,开发了制备立体定义化合物的方法。这项工作对于开发具有潜在药用应用的复杂分子至关重要 (Pearson & Wang, 2002)。

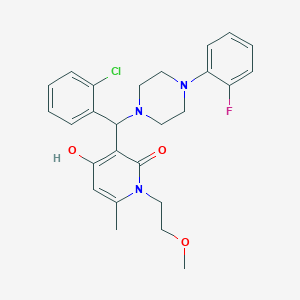

CCR8拮抗剂用于治疗呼吸道疾病

探索3-芳酰基-9-苯氧基苯基-3,9-二氮杂螺[5.5]十一烷衍生物作为CCR8拮抗剂,为治疗趋化因子介导的疾病开辟了新途径,特别是在哮喘和慢性阻塞性肺病等呼吸道疾病的背景下 (Norman, 2007)。

生物碱的对映选择性合成

使用2-氮杂螺[5.5]十一烷-7-醇对天然存在的生物碱进行对映选择性合成,展示了该化合物在合成复杂分子结构方面的实用性,这可能对药物发现和开发产生影响 (Pandey, Kumara, Burugu, & Puranik, 2011)。

天然和合成产品中的螺环胺

螺环胺,包括1-氧-6-氮杂螺[4.5]癸烷和相关体系,在天然和合成产品中具有显著的生物活性。它们的合成对化学合成构成挑战,突显了它们在药物化学中的重要性 (Sinibaldi & Canet, 2008)。

作用机制

Target of Action

1-Azaspiro[3.7]undecan-2-one is a derivative of the 1,4,9-Triazaspiro[5.5]undecan-2-one class of compounds . These compounds are potent and selective inhibitors of the METTL3/METTL14 protein complex , which is part of the m6A RNA modification machinery . This complex plays a key role in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The METTL3/METTL14 protein complex is responsible for installing the m6A methyl mark on RNA . 1-Azaspiro[3.7]undecan-2-one interacts with this complex, inhibiting its function . This results in a reduction in the level of m6A modification on RNA .

Biochemical Pathways

The m6A modification is involved in a wide array of biological processes, including splicing, translation, stability, and degradation of RNA . By inhibiting the METTL3/METTL14 complex, 1-Azaspiro[3.7]undecan-2-one affects these processes, potentially leading to changes in gene expression .

Pharmacokinetics

The pharmacokinetic properties of 1-Azaspiro[3.7]undecan-2-one are favorable, with physicochemical characteristics taken into account during its optimization . This suggests that the compound has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability .

Result of Action

The inhibition of the METTL3/METTL14 complex by 1-Azaspiro[3.7]undecan-2-one leads to a reduction in the m6A/A level of polyadenylated RNA in cells . This can have various molecular and cellular effects, depending on the specific roles of the affected RNAs .

属性

IUPAC Name |

1-azaspiro[3.7]undecan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-9-8-10(11-9)6-4-2-1-3-5-7-10/h1-8H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJBEDFTCYSYGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CCC1)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2424784.png)

![2-Benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2424788.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2424790.png)

![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)

![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2424793.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424804.png)